molecular formula C3H8N2S2 B1229672 2-aminoethylcarbamodithioic acid CAS No. 20950-84-9

2-aminoethylcarbamodithioic acid

Cat. No.: B1229672
CAS No.: 20950-84-9
M. Wt: 136.24 g/mol
InChI Key: NJGRNRAXMBFJJY-UHFFFAOYSA-N
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Description

2-Aminoethylcarbamodithioic acid, a solid organosulfur compound with the molecular formula C3H8N2S2 and a molecular weight of 136.24 g/mol, is a dithiocarbamic acid derivative of significant interest in chemical research and development . The compound, identified by CAS Number 20950-84-9, has a density of 1.305 g/cm³ and a high boiling point of approximately 269.6°C, indicating its thermal stability . This compound serves as a key synthetic intermediate and precursor in organic and medicinal chemistry. Dithiocarbamic acids and related thiourea derivatives are extensively investigated for their diverse biological activities, which include antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound, featuring both dithiocarbamate and primary amine functional groups, makes it a versatile building block for synthesizing more complex molecules, such as various heterocycles, and for developing ligands with potential metal-chelating capabilities . Researchers should note that this compound has documented acute toxicity, with an reported oral LD 50 of 1360 mg/kg in rabbits and an intraperitoneal LD 50 of 1500 mg/kg in mice . This product is designated For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and conduct all experiments in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethylcarbamodithioic acid
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InChI

InChI=1S/C3H8N2S2/c4-1-2-5-3(6)7/h1-2,4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NJGRNRAXMBFJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S2
Source PubChem
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DSSTOX Substance ID

DTXSID40864966
Record name (2-Aminoethyl)carbamodithioic acid
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Molecular Weight

136.24 g/mol
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CAS No.

20950-84-9
Record name N-(2-Aminoethyl)carbamodithioic acid
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Synthetic Methodologies for 2 Aminoethylcarbamodithioic Acid and Its Derivatives

Direct Synthesis Routes from Primary Amines and Carbon Disulfide

The most common method for synthesizing dithiocarbamates is the direct reaction of a primary or secondary amine with carbon disulfide. nih.gov This reaction is typically carried out in a basic medium or an alcoholic solution to conserve the amine. nih.gov

One-Pot Synthetic Approaches and Mechanistic Considerations

One-pot synthesis is a widely employed strategy for preparing dithiocarbamates, where all reactants are combined in a single vessel. nih.govtandfonline.com This approach is valued for its efficiency and simplicity. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of carbon disulfide. The order in which the reagents—amine, base, and carbon disulfide—are added does not typically affect the final product, provided the stoichiometry is correct. nih.gov

Multi-component reactions, a variation of the one-pot approach, involve the in-situ formation of the dithiocarbamate (B8719985) anion, which then reacts with an electrophilic substrate. tandfonline.com These methods are often praised for their high atom economy. organic-chemistry.org For instance, a three-component reaction of an amine, carbon disulfide, and an alkyl halide can produce S-alkyl dithiocarbamates without the need for a catalyst and under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Media

The choice of solvent and reaction temperature are critical factors in the synthesis of dithiocarbamates. tandfonline.com While traditional methods often utilize organic solvents, there is a growing trend towards greener alternatives. tandfonline.com Water has been successfully used as a medium for the one-pot synthesis of S-aryl dithiocarbamates at room temperature, eliminating the need for transition metal catalysts and hazardous solvents. rsc.org Other green solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been shown to promote the efficient synthesis of dithiocarbamates with high yields and short reaction times. rsc.org

Temperature control is also crucial, as some dithiocarbamates are sensitive to heat. nih.govresearchgate.net For air- and moisture-sensitive dithiocarbamates, storage in a refrigerator is recommended, while stable dithiocarbamates can be stored in a desiccator. nih.gov

Synthesis via Precursor Modification and Functionalization

Another approach is the functionalization of pre-formed materials. For example, dithiocarbamate-functionalized silica (B1680970) can be prepared by reacting carbon disulfide with amine-modified silica. rsc.org A more direct, one-step grafting method using a siloxydithiocarbamate precursor has also been developed, which avoids residual amine groups and potential degradation of the silica material. rsc.org

Challenges and Advanced Strategies in Dithiocarbamate Synthesis

Despite the straightforward nature of the basic reaction, the synthesis of dithiocarbamates presents several challenges. These include the air and moisture sensitivity of some products, the need for precise temperature control, and the potential for side reactions. nih.govtandfonline.comresearchgate.net The low solubility of many dithiocarbamates in common solvents can also complicate their purification and handling. mdpi.com

To overcome these challenges, several advanced strategies have been developed:

Meticulous Laboratory Practice: Ensuring all glassware is scrupulously clean is essential to prevent contamination and achieve accurate results. nih.govresearchgate.net

Controlled Drying and Storage: Non-stable dithiocarbamates require refrigerated storage, while stable ones can be kept in a desiccator. The use of an infrared lamp can be an alternative drying method. nih.govresearchgate.net

Advanced Purification Techniques: Suction filtration is preferred for washing the synthesized product to thoroughly remove impurities. nih.gov

Novel Reagent Systems: The use of N-tosylhydrazones or diazo compounds as precursors allows for the synthesis of functionalized dithiocarbamates under mild conditions. nih.govrsc.orgrsc.org

The development of multi-component reactions and the application of green chemistry principles continue to drive innovation in dithiocarbamate synthesis, leading to more efficient, sustainable, and versatile methodologies. tandfonline.comtandfonline.com

Fundamental Chemical Reactivity and Transformation Mechanisms

Acid-Base Equilibria and Protonation States of 2-Aminoethylcarbamodithioic Acid

This compound possesses two ionizable groups: the primary amino group (-NH₂) and the dithiocarbamic acid group (-CSSH). This structure dictates its acid-base behavior, which is characterized by multiple protonation states depending on the pH of the environment.

Generally, the pKa of the dithiocarbamic acid group is low, indicating it readily loses its proton. For instance, the pKa for tetramethylenedithiocarbamate has been determined to be approximately 3.1. nih.gov The pH-rate profiles of various dithiocarbamates show the calculation of acid dissociation constants for the free acid (pKa) and the conjugate acid (pK⁺), which corresponds to the protonated amine. researchgate.netacs.org

The protonation states can be summarized as follows:

In strongly acidic solutions: Both the amino group and the dithiocarbamate (B8719985) group will be protonated, resulting in a cationic species, H₃N⁺-CH₂-CH₂-NH-C(=S)SH.

In moderately acidic to neutral solutions: The dithiocarbamic acid group will be deprotonated (forming the dithiocarbamate anion, -CSS⁻), while the amino group remains protonated (H₃N⁺-). This results in a zwitterionic form: H₃N⁺-CH₂-CH₂-NH-C(=S)S⁻.

In alkaline solutions: The amino group will be deprotonated, leading to the anionic species H₂N-CH₂-CH₂-NH-C(=S)S⁻. Dithiocarbamates are generally more stable in alkaline media. fu-berlin.denih.gov

The position of these equilibria is fundamental to the compound's reactivity, solubility, and stability in different chemical and biological environments. pharmacy180.comlibretexts.orgufl.edu

Table 1: Estimated Protonation States of this compound at Different pH Ranges

pH RangePredominant SpeciesNet Charge
Strongly Acidic (pH < 2)H₃N⁺-CH₂-CH₂-NH-C(=S)SHPositive
Acidic to Neutral (pH ~3-9)H₃N⁺-CH₂-CH₂-NH-C(=S)S⁻ (Zwitterion)Neutral
Alkaline (pH > 10)H₂N-CH₂-CH₂-NH-C(=S)S⁻Negative

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound is characterized by both nucleophilic and electrophilic pathways, primarily centered around the dithiocarbamate functionality.

Nucleophilic Reactions: The dithiocarbamate anion is a potent nucleophile, owing to the electron-rich sulfur atoms. nih.govnih.gov It readily participates in nucleophilic substitution and addition reactions with a variety of electrophiles. masterorganicchemistry.com A key reaction is S-alkylation, where the dithiocarbamate anion attacks an alkyl halide to form a dithiocarbamate ester. wikipedia.orgorganic-chemistry.org

Reaction with Alkyl Halides: (R₂NCS₂⁻) + R'-X → R₂NC(S)SR' + X⁻ wikipedia.org

Reaction with Acyl Chlorides: The dithiocarbamate anion can react with acyl chlorides to form S-acyl dithiocarbamates, which are useful synthetic intermediates. researchgate.net

Reaction with Epoxides and Imines: The nucleophilic sulfur can open epoxide rings and add to the carbon-nitrogen double bond of imines. nih.gov

Reaction with Carbonyl Compounds: Dithiocarbamates can react with carbonyl compounds, such as in the synthesis of β-keto dithiocarbamates from reactions with sulfoxonium ylides. organic-chemistry.org

Electrophilic Reactions: While the dithiocarbamate group is primarily nucleophilic, the carbonyl carbon in related derivatives can act as an electrophilic center in nucleophilic acyl substitution reactions. libretexts.orglibretexts.orgyoutube.com Carbon disulfide (CS₂), the precursor for dithiocarbamate synthesis, is a weak electrophile that reacts with nucleophilic amines. wikipedia.org The decomposition of dithiocarbamic acid involves an internal nucleophilic attack by the nitrogen on the thiocarbonyl carbon, which has electrophilic character.

Oxidation-Reduction Chemistry and Electron Transfer Processes

The sulfur atoms in the dithiocarbamate group are susceptible to both oxidation and reduction, making redox chemistry a central aspect of the compound's reactivity.

Oxidation: A hallmark reaction of dithiocarbamates is their oxidation to form thiuram disulfides. This reaction involves the formation of a disulfide bond (-S-S-) between two dithiocarbamate molecules. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), chlorine, or persulfates. wikipedia.orgnih.govgoogle.com

General Oxidation Reaction: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻ wikipedia.org

The oxidation process can be complex. For instance, the oxidation of sodium diethyldithiocarbamate (B1195824) with H₂O₂ proceeds through an intermediate, a sodium salt of diethyl dithiocarbamoylsulfenic acid (NaEt₂DTCS), which then either gets further oxidized or conjugates with another dithiocarbamate molecule to form the thiuram disulfide. nih.gov

Reduction and Electron Transfer: Dithiocarbamates and their metal complexes are active in electron transfer processes. They can act as reducing agents and are known to form stable complexes with transition metals in various oxidation states. acs.orgresearchgate.net The electrochemical reduction of cobalt(III) dithiocarbamate complexes has been studied, demonstrating the ability of the ligand to stabilize different metal oxidation states. acs.org

Photochemical studies on copper(II) dithiocarbamate complexes have shown that excitation can lead to an intramolecular electron transfer from a sulfur atom of the ligand to the metal center, resulting in the reduction of Cu(II) to Cu(I). researchgate.net This highlights the role of the dithiocarbamate ligand in mediating electron transfer processes. The redox chemistry of related dithiolene radicals has also been investigated, showing reversible one-electron oxidation and reduction steps. rsc.org

Hydrolysis and Degradation Mechanisms in Various Environments

This compound, like other dithiocarbamates, exhibits limited stability, which is highly dependent on the environmental conditions, particularly pH and temperature. nih.gov

Acid-Catalyzed Hydrolysis: The compound is particularly unstable in acidic environments. fu-berlin.demdpi.com Acid-catalyzed hydrolysis is a primary degradation pathway, leading to the decomposition of the molecule into carbon disulfide (CS₂) and the parent amine, in this case, ethylenediamine (B42938). nih.gov

Degradation Reaction: H₂N-CH₂-CH₂-NH-C(=S)SH → H₂N-CH₂-CH₂-NH₂ + CS₂

The mechanism for this acid decomposition is complex. Studies on related compounds suggest that it proceeds through the protonation of the dithiocarbamic acid, followed by the formation of a zwitterionic intermediate. The rate-determining step is often the C-N bond cleavage. researchgate.net The half-life of dithiocarbamates can vary significantly, from hours to days, depending on factors like pH, temperature, and the specific chemical structure. nih.gov

Stability in Alkaline Conditions: In contrast, dithiocarbamates are generally more stable in alkaline solutions (pH > 7). fu-berlin.decoresta.org This is because the dithiocarbamate exists in its anionic form, which is less susceptible to the initial protonation step required for acid hydrolysis. However, even under strongly alkaline conditions, degradation can occur, yielding a mixture of various sulfur-containing products. mdpi.com

Table 2: Factors Affecting the Degradation of Dithiocarbamates

FactorEffect on StabilityNotes
Low pH (Acidic)Decreases stabilityPromotes rapid hydrolysis to CS₂ and the parent amine. nih.gov
High pH (Alkaline)Increases stabilityThe anionic form is more resistant to hydrolysis. fu-berlin.de
High TemperatureDecreases stabilityAccelerates decomposition, especially during thermal processing. coresta.orgresearchgate.net
Light ExposureDecreases stabilityPhotolysis can contribute to degradation. nih.govcoresta.org
Oxidizing AgentsDecreases stabilityLeads to formation of thiuram disulfides and other oxidation products. nih.gov

Reactions with Organic Substrates and Formation of Advanced Organic Intermediates

Dithiocarbamates are versatile building blocks in organic synthesis, utilized as precursors for a wide range of more complex molecules and advanced intermediates. nih.govresearchgate.net

Formation of Heterocycles: The reactivity of the dithiocarbamate group can be harnessed to construct various heterocyclic systems. For example, dithiocarbamates are used in the synthesis of thiazolidine-2-thiones through a three-step process involving iodocyclization, dehydrohalogenation, and nucleophilic substitution. nih.gov Light-catalyzed reactions in suitable solvents can lead to the formation of dithiocarbamate-containing lactams. nih.govbirmingham.ac.uk

Radical Chemistry: Acyl dithiocarbamates can serve as effective precursors for generating acyl radicals. These radicals can then undergo intramolecular cyclization reactions, such as group transfer radical cyclizations, to produce functionalized lactams, which are important structural motifs in many biologically active compounds. birmingham.ac.ukbham.ac.uk

Coupling Reactions: Dithiocarbamates participate in various coupling reactions to form carbon-sulfur and carbon-carbon bonds.

They can be used in copper-mediated three-component coupling reactions with boronic acids and amines to yield a wide array of functionalized dithiocarbamates. organic-chemistry.org

A recent protocol demonstrated the use of dithiocarbamate esters as a carbonyl alternative in the palladium-catalyzed carbonylative homocoupling of arylboronic acids to produce biaryl ketones. acs.org

Visible-light-mediated, catalyst-free multicomponent reactions can produce S-aryl dithiocarbamates. organic-chemistry.org

These reactions highlight the utility of dithiocarbamates in creating advanced intermediates for applications in materials science, such as organic semiconductors, and in the synthesis of complex organic molecules. researchgate.netrsc.orgresearchgate.net

Coordination Chemistry of 2 Aminoethylcarbamodithioic Acid and Its Metal Complexes

Ligand Properties and Donor Atom Versatility

Dithiocarbamates are a class of mono-anionic chelating ligands known for their ability to form stable complexes with nearly all transition elements, as well as many main group metals, lanthanides, and actinides. nih.gov They are typically prepared from the reaction of a primary or secondary amine with carbon disulfide. nih.gov The electronic properties of dithiocarbamate (B8719985) ligands can be fine-tuned by the choice of substituents on the nitrogen atom. nih.gov

The stability of metal dithiocarbamate complexes is often attributed to the existence of two key resonance structures: the dithiocarbamate form and the thioureide form. The thioureide form involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, which enhances their basicity. nih.gov This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. nih.govnih.gov In the case of 2-aminoethylcarbamodithioic acid, the key donor atoms are the two sulfur atoms of the dithiocarbamate moiety and the nitrogen atom of the terminal amino group. This arrangement allows for remarkable versatility in its coordination behavior.

A monodentate ligand binds to a central metal atom through a single donor atom. nih.govnih.gov While less common than bidentate chelation, this compound can function as a monodentate ligand.

S-coordination: In this mode, the ligand coordinates to the metal center through only one of the sulfur atoms of the dithiocarbamate group. This is one of the most prevalent alternative coordination modes for dithiocarbamate ligands in general. nih.govnih.gov This type of bonding might occur in complexes where steric hindrance prevents chelation or when the metal center has a preference for a lower coordination number.

N-coordination: Theoretically, the terminal amino group (–NH2) of this compound could coordinate to a metal center in a monodentate fashion. This would leave the dithiocarbamate group uncoordinated or available for binding to another metal center. This mode is less common as the dithiocarbamate group is a very strong chelator.

Bidentate ligands are capable of forming two bonds to a central metal ion. science.govuva.es This chelation effect typically results in complexes with enhanced thermodynamic stability compared to their monodentate analogues.

S,S-chelation: This is the most common coordination mode for dithiocarbamate ligands. nih.gov The two sulfur atoms of the this compound bind to the same metal center, forming a stable four-membered chelate ring. researchgate.net This symmetrical chelation is a defining feature of dithiocarbamate chemistry. nih.gov

N,S-chelation: In this mode, the ligand would form a chelate ring by coordinating through the terminal amino nitrogen and one of the dithiocarbamate sulfur atoms. This would result in a larger, and potentially more stable, five- or six-membered ring. The formation of N,S-chelated complexes is known for analogous ligands like thiosemicarbazones. st-andrews.ac.uk

Geometric Isomerism: The formation of complexes with multiple bidentate ligands, such as square planar [M(L)₂] or octahedral [M(L)₃] types, can lead to geometric isomers (cis/trans and fac/mer). For example, in a square planar complex with two unsymmetrical N,S-chelating ligands, cis and trans isomers are possible, depending on the relative positions of the donor atoms.

The presence of multiple donor sites on this compound allows it to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or infinite one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net For example, the ethylenediamine (B42938) moiety itself has been shown to act as a bridging ligand between cadmium(II) centers, forming two-dimensional coordination polymers. researchgate.net The dithiocarbamate group can also bridge metal ions, sometimes in an anisobidentate fashion where one sulfur is more strongly bound than the other. researchgate.net This ability to form extended networks is a key feature of its coordination chemistry.

Complexation with Diverse Metal Centers

The versatile coordination ability of this compound and related dithiocarbamates allows them to form stable complexes with a wide variety of metal ions from both the transition metal series and the main group elements. nih.govnih.gov The properties and structures of these complexes are highly dependent on the nature of the metal ion, its oxidation state, and the specific coordination mode adopted by the ligand.

The dithiocarbamate moiety is known to form highly stable complexes with transition metals, often through S,S-bidentate chelation.

Iron (Fe), Zinc (Zn): Iron and zinc dithiocarbamate complexes are notable for their applications as herbicides, known commercially as Ferbam (containing Fe(III)) and Zineb (containing Zn(II)). wikipedia.org

Copper (Cu): Copper dithiocarbamate chemistry is particularly rich, with complexes known in the Cu(I), Cu(II), and Cu(III) oxidation states. mdpi.com Copper(I) often forms tetranuclear clusters, while copper(II) complexes are typically monomeric and square planar. mdpi.com The removal of heavy metals like copper, zinc, and nickel using ethylenediamine-dithiocarbamate has been demonstrated, with a higher efficiency observed for copper. nih.gov

Nickel (Ni): Nickel(II) readily forms complexes with dithiocarbamates. wikipedia.org Research into Ni(II) complexes with mixed nitrogen and sulfur donor sets is an active area, partly inspired by the active sites of nickel-containing enzymes. researchgate.net Octahedral Ni(II) complexes with related amino-acid-derived ligands have been synthesized and characterized. nih.govnih.gov

Cobalt (Co): Cobalt can be stabilized in various oxidation states by dithiocarbamate ligands, and its complexes have been studied for potential applications as photosensitizers. science.gov

Manganese (Mn): Manganese is an essential trace element and a cofactor for numerous enzymes. nih.gov Its complexation with amino acid-derived ligands is of biological interest. nih.govnih.gov Manganese(II) complexes with related ligands often exhibit distorted octahedral geometry. nih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) form square planar complexes. nih.govuva.es The study of palladium complexes with mono-N-protected amino acids is important for understanding catalytic C-H activation reactions. nih.govnih.gov Platinum(II) complexes with amino acid-linked ligands have been investigated for their interactions with DNA. nih.govnih.gov

Metal IonTypical Oxidation StateCoordination GeometryExample Complex Type / Research FocusReference(s)
Fe +3Octahedral[Fe(S₂CNR₂)₃] (Ferbam) wikipedia.org
Cu +1, +2, +3Trigonal, Square Planar[Cu(S₂CNR₂)₂], Cu₄ clusters, heavy metal removal nih.govmdpi.com
Zn +2Tetrahedral/Octahedral[Zn(S₂CNR₂)₂] (Zineb), polymeric structures nih.govwikipedia.org
Ni +2Square Planar/Octahedral[Ni(S₂CNR₂)₂], mixed N/S donor complexes wikipedia.orgresearchgate.netnih.gov
Co +3Octahedral[Co(S₂CNR₂)₃] science.gov
Mn +2OctahedralMn-amino acid complexes for biological studies nih.govnih.gov
Pd +2Square PlanarComplexes with N-protected amino acids for catalysis nih.govnih.gov
Pt +2Square PlanarAmino acid-linked complexes for DNA interaction studies nih.govnih.gov

This compound also forms complexes with main group elements, where the coordination behavior can differ from that observed with transition metals.

Cadmium (Cd): Cadmium(II) is a toxic heavy metal that forms stable complexes with ligands containing sulfur and nitrogen donor atoms. nih.govresearchgate.net The coordination geometry of cadmium(II) amino acid complexes is often octahedral. nih.gov In complexes with cysteine, cadmium(II) shows a strong preference for sulfur coordination. nih.gov Ethylenediamine has been specifically used as a bridging ligand to create cadmium(II)-based coordination polymers. researchgate.net

Tin (Sn): Organotin compounds form a variety of complexes with dithiocarbamates and related ligands. researchgate.net Tin(IV) complexes with thiosemicarbazones, which are structurally related to the ligand of interest, have been shown to have octahedral geometries. st-andrews.ac.uk The insertion of CO₂ into Sn-N bonds is a key step in catalytic cycles involving tin compounds. mdpi.com Organotin(IV) carboxylates have also been synthesized from amino acids. mdpi.com

Metal IonTypical Oxidation StateCoordination GeometryExample Complex Type / Research FocusReference(s)
Cd +2OctahedralBridging ethylenediamine coordination polymers researchgate.netnih.gov
Sn +4Octahedral / Trigonal BipyramidalOrganotin complexes with N,S-ligands st-andrews.ac.ukresearchgate.netnih.gov

Lanthanide and Actinide Element Complexes

Dithiocarbamates are highly versatile monoanionic chelating ligands that form stable complexes with a vast array of elements, including transition metals, main group elements, and the f-block lanthanides and actinides. nih.govresearchgate.net The chemistry of these f-element complexes is of particular interest due to the subtle differences in bonding and electronic properties between the 4f and 5f series. While the coordination chemistry of various substituted dithiocarbamates with lanthanides and actinides has been explored, specific reports focusing on this compound are not extensively documented in the literature. However, the study of simpler dithiocarbamate analogues provides significant insight into the expected behavior.

Theoretical studies using Density Functional Theory (DFT) have systematically analyzed trivalent and tetravalent actinide (from Uranium to Fermium) and lanthanide (from Neodymium to Erbium) complexes with the parent dithiocarbamate ligand (H₂NCS₂⁻). acs.orgnih.govacs.org These computational analyses reveal significant differences in the nature of the metal-ligand bond. Covalency in these complexes is more pronounced for actinides compared to their lanthanide counterparts, a distinction that is fundamental to their differing chemical properties. acs.orgnih.gov For heavy actinides, this covalency is reportedly driven by energy-degeneracy rather than direct orbital overlap. acs.orgnih.gov Furthermore, the nephelauxetic effect, which signifies a reduction in electron-electron repulsion upon complexation, is more significant in trivalent actinide complexes (2-9% reduction) than in the corresponding lanthanide complexes (0.5-2% reduction), further evidencing greater covalent character in the actinide-sulfur bonds. acs.org The use of soft donor atoms like sulfur in dithiocarbamate ligands promotes this covalency in heavy actinides, establishing them as softer Lewis acids than lanthanides. acs.orgnih.govacs.org

Synthetically, a number of lanthanide-dithiocarbamate complexes have been isolated and structurally characterized. Examples include mixed-ligand complexes such as [Ln(Me₂dtc)₃(phen)] (where Ln = Pr, Nd, Gd; Me₂dtc = N,N-dimethyldithiocarbamate; phen = 1,10-phenanthroline) and anionic complexes of the type Na[Ln(Et₂dtc)₄]. researchgate.net In the [Ln(Me₂dtc)₃(phen)] series, the complexes are isostructural, with the lanthanide ion coordinated by sulfur atoms from the dithiocarbamate ligands and nitrogen atoms from the phenanthroline. researchgate.net In the tetrakis(diethyldithiocarbamato)lanthanate(III) anion, the lanthanum atom is coordinated to eight sulfur atoms, forming a distorted dodecahedron. researchgate.net

For the actinides, N,N-diethyldithiocarbamate complexes with the general formula M(dtc)₄ have been prepared for Thorium(IV), Uranium(IV), Neptunium(IV), and Plutonium(IV) in non-aqueous media. rsc.org Infrared spectroscopy data for these complexes are consistent with the dithiocarbamate ligands being bidentate, and the uranium complex is monomeric in benzene, suggesting an eight-coordinate metal center. rsc.org

Although direct synthesis of this compound complexes with lanthanides and actinides is not widely reported, the established chemistry of related dithiocarbamate ligands suggests that this ligand would also form stable, likely eight- or higher-coordinate, complexes with f-block elements. The presence of the additional primary amine group in the ethylenediamine backbone could potentially lead to even more complex structural chemistry, possibly involving coordination of the nitrogen atom or intermolecular hydrogen bonding.

Stereochemical Aspects and Conformational Analysis in Metal Chelates

Dithiocarbamate ligands, including this compound, are known for their structural versatility in metal complexes. They typically act as bidentate, monoanionic ligands, coordinating through both sulfur atoms to form a strained four-membered chelate ring. nih.govwikipedia.org This coordination mode is prevalent across the periodic table. nih.govsysrevpharm.org An important structural feature of the coordinated dithiocarbamate ligand is the partial double bond character of the carbon-nitrogen bond, a result of the delocalization of the nitrogen lone pair into the CS₂ moiety. wikipedia.org This π-bonding imparts planarity to the S₂CNC₂ core and results in a significant rotational barrier around the C-N bond. wikipedia.org

The stereochemistry of metal dithiocarbamate complexes is dictated by the metal ion's coordination number and electronic configuration. A variety of coordination geometries are observed. researchgate.net For instance, Ni(II) and Cu(II) dithiocarbamate complexes commonly adopt a four-coordinate, square planar geometry. researchgate.netcore.ac.uk Palladium(II) complexes are also generally four-coordinate with a square planar geometry. mdpi.com In contrast, Zn(II) and Cd(II) complexes often exhibit tetrahedral geometries. core.ac.ukresearchgate.net Six-coordinate octahedral geometries are common for metals like Co(II), Ni(II) in certain ligand environments, and Ru(III). core.ac.ukmdpi.com More complex, higher-coordination geometries, such as distorted dodecahedral or monocapped trigonal prismatic, are observed for lanthanide complexes. researchgate.net

The introduction of chiral centers into the dithiocarbamate ligand allows for the synthesis of chiral metal complexes. rsc.org For example, chiral dithiocarbamate complexes of Ni(II), Cu(II), and Zn(II) have been synthesized and structurally characterized. rsc.org In one study, a chiral Ni(II) complex was found to crystallize in a monomeric form with the nickel ion in a square planar environment, chelated by two dithiocarbamate ligands. rsc.org

Table 1: Common Geometries of Metal Dithiocarbamate Complexes

Metal Iond-electron config.Coordination No.Typical GeometryReference(s)
Co(II)d⁷6Octahedral researchgate.net, core.ac.uk
Ni(II)d⁸4Square Planar researchgate.net, core.ac.uk
Ni(II)d⁸6Octahedral core.ac.uk
Cu(II)d⁹4Square Planar core.ac.uk
Zn(II)d¹⁰4Tetrahedral core.ac.uk
Pd(II)d⁸4Square Planar mdpi.com
Cd(II)d¹⁰4Tetrahedral researchgate.net
Ru(III)d⁵6Octahedral mdpi.com
La(III)f⁰8Dodecahedral researchgate.net

This table presents generalized geometries; actual structures can be influenced by steric and electronic factors of the specific ligands.

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic properties of metal dithiocarbamate complexes are a direct consequence of the interaction between the metal's orbitals and those of the sulfur donor atoms. These interactions are well-described by models ranging from the electrostatic-based Crystal Field Theory to the more comprehensive Ligand Field and Molecular Orbital Theories. researchgate.net

Ligand Field Theory (LFT) is a powerful model that explains the electronic spectra, magnetic properties, and thermodynamic stability of transition metal complexes. researchgate.net It is an application of molecular orbital theory that builds upon the simpler Crystal Field Theory (CFT). CFT treats ligands as point charges that perturb the energies of the central metal ion's d-orbitals. uri.edu In an octahedral field, this perturbation lifts the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). uri.eduyoutube.com The energy separation between these levels is denoted as Δo (the crystal field splitting parameter). youtube.com

The distribution of electrons within these split orbitals leads to a net energy stabilization for the complex compared to a hypothetical spherical field. This stabilization is known as the Ligand Field Stabilization Energy (LFSE). libretexts.org The LFSE is calculated based on the number of electrons occupying each level, with each t₂g electron contributing -0.4Δo and each eg electron contributing +0.6Δo to the total energy. libretexts.org For electron configurations from d⁴ to d⁷, two possibilities exist: a high-spin configuration, which maximizes the number of unpaired electrons by populating the higher-energy eg orbitals, and a low-spin configuration, which pairs electrons in the lower-energy t₂g orbitals. The favored configuration depends on the relative magnitudes of Δo and the spin-pairing energy (P). Strong-field ligands produce a large Δo, favoring low-spin complexes, while weak-field ligands result in a small Δo, favoring high-spin complexes. youtube.com

Dithiocarbamates are considered soft, strong-field ligands, capable of producing significant splitting and stabilizing metals in a variety of oxidation states, including unusually high ones like Fe(IV) and Cu(III). nih.govwikipedia.org This ability is attributed to the resonance stabilization within the ligand, which allows for effective charge donation to the metal center. nih.gov Electronic spectra of Ni(II) dithiocarbamate complexes, for instance, show absorptions consistent with a four-coordinate square planar geometry. researchgate.net

Table 2: Ligand Field Stabilization Energy (LFSE) for Octahedral Complexes

dⁿHigh-Spin ConfigurationHigh-Spin LFSELow-Spin ConfigurationLow-Spin LFSE
t₂g¹-0.4 Δot₂g¹-0.4 Δo
t₂g²-0.8 Δot₂g²-0.8 Δo
t₂g³-1.2 Δot₂g³-1.2 Δo
d⁴t₂g³ eg¹-0.6 Δot₂g⁴-1.6 Δo + P
d⁵t₂g³ eg²0.0 Δot₂g⁵-2.0 Δo + 2P
d⁶t₂g⁴ eg²-0.4 Δo + Pt₂g⁶-2.4 Δo + 2P
d⁷t₂g⁵ eg²-0.8 Δo + Pt₂g⁶ eg¹-1.8 Δo + P
d⁸t₂g⁶ eg²-1.2 Δot₂g⁶ eg²-1.2 Δo
d⁹t₂g⁶ eg³-0.6 Δot₂g⁶ eg³-0.6 Δo
d¹⁰t₂g⁶ eg⁴0.0 Δot₂g⁶ eg⁴0.0 Δo
P = Spin-Pairing Energy. Data compiled from principles of Ligand Field Theory. uri.edulibretexts.orgyoutube.com

While LFT provides a good qualitative model, Molecular Orbital (MO) theory offers a more complete description of bonding by considering the covalent overlap of metal and ligand orbitals to form delocalized molecular orbitals. chembaby.ru In this framework, atomic orbitals of the metal and ligand combine to form bonding MOs (lower in energy), antibonding MOs (higher in energy), and sometimes non-bonding MOs.

For dithiocarbamate complexes, the sulfur donor atoms' p-orbitals overlap with the metal's d-orbitals to form σ and π bonds. The planarity and delocalized π-system of the dithiocarbamate ligand are crucial to its electronic structure and ability to form stable complexes. wikipedia.org The zwitterionic thioureide resonance form (⁻S₂C=N⁺R₂) highlights the ligand's capacity for π-donation, which contributes to the stability of the resulting metal complexes. wikipedia.org

Modern computational methods, particularly DFT, have become invaluable for analyzing the electronic structure and bonding in these complexes. researchgate.netmdpi.com DFT calculations allow for the optimization of molecular geometries and the calculation of various quantum parameters. researchgate.net Such studies on Pd(II) and Cd(II) dithiocarbamate complexes have confirmed square planar and tetrahedral geometries, respectively, and have provided insights into bond lengths and angles. researchgate.netmdpi.com

The analysis of the electron density distribution, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a profound understanding of the bonding characteristics. nih.gov QTAIM analyzes the topology of the total electron density (ρ) to define atoms and bonds. nih.gov The presence of a bond critical point (BCP) between two atoms is indicative of a bonding interaction. The properties at this point, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. nih.gov For f-element dithiocarbamate complexes, QTAIM analysis, combined with Natural Localized Molecular Orbital (NLMO) calculations, has shown that the increased covalency in heavy actinides is driven by energy-degeneracy. acs.orgnih.gov The Laplacian of the electron density can distinguish between shared interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, ∇²ρ(r) > 0). nih.gov In theoretical studies of actinide complexes with other ligands, topological analysis of electron density has been used to quantify charge transfer and characterize the strength and nature of coordinative bonds. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of Complexes and Reaction Products

X-ray Diffraction Studies for Solid-State Structure Determination (Single-Crystal and Powder)

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. Both single-crystal and powder XRD techniques are employed to characterize complexes of dithiocarbamates, including those derived from 2-aminoethylcarbamodithioic acid.

Single-Crystal X-ray Diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, studies on various metal dithiocarbamate (B8719985) complexes have revealed critical structural details. rsc.org In a dimeric gold(I) diisobutyldithiocarbamate complex, X-ray crystallography showed a short Au-Au distance of 2.76 Å, indicating a significant metal-metal interaction. The coordination environment of the metal center is also definitively established; for example, Ni(II) dithiocarbamate complexes have been shown to adopt a four-coordinate square planar geometry. researchgate.net The dithiocarbamate ligand typically acts as a bidentate chelator, binding to the metal center through both sulfur atoms. researchgate.net

Powder X-ray Diffraction (PXRD) is utilized when suitable single crystals cannot be grown. nih.gov This technique is valuable for identifying crystalline phases, determining lattice parameters, and estimating crystallite size. researchpublish.com PXRD patterns are recorded as a function of the diffraction angle (2θ) and compared with reference data or indexed to determine the crystal system and unit cell dimensions. nih.govunesp.br For example, a novel Pd(II) amino acid complex was characterized using PXRD, and its diffraction data were successfully indexed to an orthorhombic system with specific lattice parameters. unesp.br The average crystallite size of complex materials can be calculated from the broadening of the diffraction peaks using the Scherrer equation. ijcce.ac.ir

Interactive Table: Representative Crystallographic Data for Metal-Dithiocarbamate Type Complexes.

Compound/Complex Type Crystal System Space Group Key Structural Features Reference
Pd(II) Amino Acid Complex Orthorhombic - a = 10.740 Å, b = 19.999 Å, c = 5.2470 Å unesp.br
Fe(II) Complex Monoclinic - - jocpr.com
Cu(II) Complex Orthorhombic - - jocpr.com
Gold(I) diisobutyldithiocarbamate - - Dimeric structure, Au-Au distance = 2.76 Å

| Al-Ni-Pt χ-phase | - | P31c | a = 12.095 Å, c = 26.922 Å | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov ¹H and ¹³C NMR are fundamental methods for characterizing the organic ligand framework of this compound and its derivatives. nih.govsysrevpharm.org

In the ¹H NMR spectrum of a dithiocarbamate ligand, characteristic signals include those for the N-H protons, which often appear as broad singlets, and the protons of the ethyl group. ajrconline.org Upon complexation with a metal, shifts in these signals can indicate the coordination sites. ajrconline.org For example, a downfield shift of the N-H proton signal in a complex compared to the free ligand suggests the involvement of the nitrogen environment in the coordination sphere, possibly through intramolecular hydrogen bonding or changes in electronic distribution. ajrconline.org

The ¹³C NMR spectrum provides information on the carbon skeleton. A key resonance is that of the NCS₂ carbon, which is highly sensitive to the electronic environment. The chemical shift of this carbon can provide insight into the C-N bond order. wikipedia.org The partial double bond character of the thioureide (N-CSS) bond, resulting from electron delocalization, is a hallmark of dithiocarbamates. ajrconline.orgwikipedia.org

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dithiocarbamate-type Ligands.

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H N-H (thioureide) ~10.2 - 10.4 ajrconline.org
¹H -CH₂- (ethyl) Varies rsc.org
¹H -CH₃ (ethyl) Varies rsc.org
¹³C N-C S₂ ~195 - 205 rsc.orgresearchgate.net

| ¹³C | -C H₂- (ethyl) | Varies | rsc.org |

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. nih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethyl chain of this compound. nih.gov

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. scispace.com

HMBC shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular structure by connecting different spin systems. nih.govscispace.com

These techniques are essential for confirming the connectivity and elucidating the detailed solution structure of the ligand and its complexes. nih.gov

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, making it complementary to X-ray diffraction, particularly for amorphous or poorly crystalline materials. It can probe the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the complex, offering insights into polymorphism, conformation, and intermolecular interactions that are not averaged out as they are in solution. While specific ssNMR studies on this compound are not widely documented in the provided results, the technique is generally applied to study complex structures. northwestern.edu

When dealing with diamagnetic metal complexes, NMR of the metal nucleus itself can be a highly informative technique. Cadmium, with its two spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, is particularly well-suited for NMR studies. huji.ac.il ¹¹³Cd is the slightly more sensitive and preferred nucleus. northwestern.eduhuji.ac.il

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Ligand-Metal Interactions and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying functional groups and analyzing the effects of coordination on the ligand's structure. mdpi.comjetir.org

In the FTIR spectrum of a dithiocarbamate ligand, several key bands are analyzed:

ν(N-H): The N-H stretching vibration, typically found around 3200-3250 cm⁻¹. jetir.org

ν(C-N): The thioureide C-N stretching vibration, appearing in the 1450-1550 cm⁻¹ region. ajrconline.org The position of this band gives an indication of the C-N bond's double bond character; a higher frequency suggests greater delocalization of the nitrogen lone pair into the C-S bonds. ajrconline.orgjetir.org

ν(C-S): The C-S stretching vibration, which usually appears as a single, sharp band around 950-1000 cm⁻¹. ajrconline.org The presence of a single band in this region is often taken as evidence for a bidentate coordination mode of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal.

ν(M-S): The metal-sulfur stretching vibration, which appears in the far-infrared region (typically below 400 cm⁻¹). ajrconline.org The frequency of this band is direct evidence of the M-S bond formation and can vary depending on the metal ion. ajrconline.org

Upon complexation, shifts in the ν(C-N) and ν(C-S) bands are indicative of the ligand coordinating to the metal center. jetir.org Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and M-M bonds, such as the Au-Au stretching mode observed in a dimeric gold(I) dithiocarbamate complex.

Interactive Table: Key Vibrational Frequencies (cm⁻¹) for Dithiocarbamate Ligands and Complexes.

Vibrational Mode Description Typical Frequency Range (cm⁻¹) Significance Reference
ν(N-H) N-H Stretch 3200 - 3250 Identifies amino group jetir.org
ν(C-N) Thioureide C-N Stretch 1450 - 1550 Indicates C-N bond order and electron delocalization ajrconline.orgjetir.org
ν(C-S) C-S Stretch 950 - 1000 A single band suggests bidentate coordination ajrconline.org

| ν(M-S) | Metal-S Stretch | < 400 | Direct evidence of metal-ligand bond | ajrconline.org |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. libretexts.org For dithiocarbamate ligands and their complexes, the spectra typically show several absorption bands. nih.gov

The free ligand exhibits intense bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions within the dithiocarbamate moiety. nih.gov

π→π transitions:* These are associated with the N-C=S and S-C=S groups of the dithiocarbamate. nih.gov

n→π transitions:* These involve the non-bonding electrons on the sulfur and nitrogen atoms. nih.gov

Upon complexation with a transition metal, the UV-Vis spectrum can change significantly. New bands may appear, and existing bands may shift. The transitions in the complexes can be classified as:

Intra-ligand transitions: These are similar to those in the free ligand but may be shifted in energy upon coordination.

d-d transitions: These involve the excitation of an electron between d-orbitals of the metal center that have been split in energy by the ligand field (e.g., from t₂g to e_g orbitals in an octahedral complex). nih.govlibretexts.org These transitions are typically weak and can provide information about the coordination geometry and the ligand field strength.

Charge-Transfer (CT) transitions: These are very intense transitions involving the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. libretexts.orglibretexts.org They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). nih.govlibretexts.org

The analysis of these electronic transitions provides valuable information about the electronic structure and the coordination environment of the metal ion in the complex. rsc.orgnih.gov

Mass Spectrometry (High-Resolution, Fragmentation Analysis) for Complex Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weights of this compound complexes, enabling the confident assignment of their molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of selected precursor ions, provide invaluable information for structural elucidation. nih.gov

The fragmentation patterns of dithiocarbamate complexes are characteristic and can reveal the nature of the organic substituents and the coordination environment of the metal center. aip.orgresearchgate.netresearchgate.net For instance, the electrospray ionization (ESI) mass spectra of metal dithiocarbamate complexes often show a prominent molecular ion peak corresponding to the intact complex. researchgate.net Subsequent fragmentation may involve the loss of the dithiocarbamate ligand or parts of its structure, aiding in the confirmation of the proposed chemical structure. researchgate.netresearchgate.net The analysis of these fragmentation pathways is essential for distinguishing between different isomers and for identifying unknown reaction products. nih.gov

Table 1: Representative Mass Spectrometry Data for Dithiocarbamate Complexes

Complex TypeIonization MethodKey ObservationsReference
Metal DithiocarbamateESIObservation of molecular ion peak and characteristic ligand loss. researchgate.net
Dithiocarbamate Derivatives1D and 2D NMR, MSElucidation of novel structures through fragmentation analysis. nih.gov
Metal Ion ComplexesMass SpectrumCharacterization of structure through fragmentation paths. researchgate.netresearchgate.net aip.org

This table is for illustrative purposes and actual m/z values would be specific to the complex being analyzed.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable technique for studying complexes of this compound that contain paramagnetic metal centers, such as Cu(II) or Fe(III). nih.govnih.govelsevier.com EPR provides detailed information about the electronic structure, oxidation state, and coordination geometry of the metal ion. nih.govrsc.org

The EPR spectrum of a paramagnetic dithiocarbamate complex is characterized by its g-values and hyperfine coupling constants. ethz.ch For example, the EPR spectra of copper(II)-dithiocarbamate complexes often exhibit atypical features with narrow hyperfine splitting, which can be sensitive to the solvent and the nature of the dithiocarbamate ligand. nih.gov The analysis of these parameters can reveal the symmetry of the metal's coordination sphere and the nature of the atoms coordinated to the metal. ethz.chnih.gov In frozen solutions, EPR can distinguish between different species in equilibrium and provide insights into dynamic processes. nih.gov

Table 2: Typical EPR Parameters for Copper(II) Complexes

Complex Systemg-valuesHyperfine Coupling (A)Key FindingsReference
Copper(II)-dithiocarbamateAnisotropicNarrow hyperfine splittingPermeability in tissues depends on water solubility of the complex. nih.gov
Copper(II)-amino acidIsotropic & AnisotropicDetermined for various speciesIdentification of multiple complex species in solution. nih.gov
Copper(II) in zeolitesg> g⊥A
Monomeric Copper(II)g∥ ≈ 2.250, g⊥ ≈ 2.055A∥ ≈ 180 GTypical for N2O2 donor set. researchgate.net

This table presents generalized data; specific values are dependent on the individual complex and experimental conditions.

X-ray Absorption Spectroscopy (XAS) for Oxidation States and Local Coordination Environments of Metals

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of metal atoms in complexes of this compound. uiowa.edu XAS is particularly valuable for studying amorphous materials or samples in solution, where traditional diffraction techniques are not applicable. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govresearchgate.net For example, the energy of the absorption edge can be correlated with the oxidation state of the metal. nih.gov The pre-edge features in the XANES spectra of transition metal complexes can be indicative of the coordination number and symmetry. nih.gov The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS data can yield precise metal-ligand bond lengths and coordination numbers. nih.gov

Table 3: Information Derived from XAS Analysis of Metal Complexes

XAS RegionInformation ObtainedApplication to Dithiocarbamate ComplexesReference
XANESOxidation state, coordination geometry.Determining the formal oxidation state of the metal center. nih.govresearchgate.net
EXAFSBond distances, coordination numbers.Characterizing the local structure around the metal ion. nih.gov

Microscopic and Elemental Analysis Techniques (SEM, TEM, EDS, XRD) for Nanomaterials Derived from Precursors

Complexes of this compound can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials. nih.govnih.govrsc.org A suite of microscopic and analytical techniques is essential to characterize these nanomaterials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of the synthesized nanomaterials, revealing their shape and size distribution. researchgate.netresearchgate.netnih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure, crystallinity, and particle size of the nanomaterials. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often coupled with SEM or TEM, is used for elemental analysis, confirming the presence and quantifying the relative amounts of the constituent elements in the nanomaterials. researchgate.netnih.gov

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of the synthesized nanomaterials. researchgate.netresearchgate.netnih.gov The positions and intensities of the diffraction peaks are unique to a specific crystalline phase, allowing for its identification. researchgate.net

The combination of these techniques provides a comprehensive understanding of the physical and chemical properties of the nanomaterials derived from this compound precursors. nih.govucl.ac.uk

Table 4: Characterization Techniques for Nanomaterials

TechniqueInformation ProvidedRelevance to Dithiocarbamate-Derived NanomaterialsReference
SEMSurface morphology, size, and shape.Visualizing the overall structure of the synthesized nanoparticles. researchgate.netresearchgate.netnih.gov
TEMInternal structure, crystallinity, particle size.Detailed analysis of the nanoparticle's internal features. researchgate.net
EDSElemental composition and distribution.Confirming the presence of metal and sulfur in the final product. researchgate.netnih.gov
XRDCrystal structure and phase identification.Determining the specific metal sulfide phase that has been formed. researchgate.netresearchgate.netnih.gov

Electrochemical Characterization Techniques (e.g., AC Impedance Spectroscopy for Conductivity)

Electrochemical techniques are crucial for investigating the redox properties and conductivity of materials derived from this compound, particularly in the context of developing conductive polymers or materials for electronic applications. numberanalytics.comnih.govmdpi.comdiva-portal.org

AC Impedance Spectroscopy , also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful non-destructive technique used to study the electrical properties of materials and their interfaces with electrodes. researchgate.netresearchgate.netnih.gov By applying a small amplitude AC voltage and measuring the resulting current over a range of frequencies, a complex impedance spectrum is obtained. rsc.org This data can be modeled using equivalent circuits to determine various parameters, such as the bulk resistance, grain boundary resistance, and capacitance of the material. researchgate.netrsc.org

The AC conductivity of the material can be calculated from the impedance data. nih.gov The temperature dependence of conductivity can provide insights into the conduction mechanism, such as whether it is ionic or electronic, and can be used to calculate activation energies for the conduction process. researchgate.net For conductive polymers, impedance spectroscopy can be used to study doping/de-doping processes and charge transport phenomena. mdpi.com

Table 5: Application of AC Impedance Spectroscopy

Parameter DeterminedSignificanceReference
Bulk ResistanceIntrinsic resistance of the material. researchgate.netrsc.org
Grain Boundary ResistanceResistance at the interfaces between crystalline grains. researchgate.netrsc.org
AC ConductivityFrequency-dependent electrical conductivity. nih.gov
Activation EnergyEnergy barrier for charge transport. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of 2-aminoethylcarbamodithioic acid. These methods solve the Schrödinger equation, or its DFT equivalent, to determine the electronic structure and energy of a molecule. nih.gov

Ab initio methods are based on first principles, without the use of empirical parameters. While computationally demanding, they can provide highly accurate results. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between computational cost and accuracy that makes it well-suited for studying medium-sized molecules like this compound. nih.govmdpi.com The choice of the functional and basis set in DFT calculations is crucial and can significantly influence the results. nih.govnih.gov For instance, the B3LYP functional is often used for geometry optimization and vibrational analysis. nih.govnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, with several rotatable bonds, this process is essential for identifying its most stable conformers. nih.govresearchgate.net

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis
ConceptDescriptionRelevance to this compound
Potential Energy Surface (PES)A mathematical surface that describes the energy of a molecule as a function of its geometry.Identifying stable conformers and transition states. nih.govresearchgate.net
ConformerA distinct spatial arrangement of a molecule that corresponds to a minimum on the PES. nih.govresearchgate.netDetermining the most likely shapes the molecule will adopt.
Geometry OptimizationA computational method to find the lowest energy structure of a molecule. nih.govPredicting the bond lengths, bond angles, and dihedral angles.
Conformational SearchAn algorithmic exploration of the different possible conformations of a molecule. nih.govresearchgate.netEnsuring all significant low-energy structures are found.

The electronic structure of this compound dictates its chemical reactivity and physical properties. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.comyoutube.com

Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Table 2: Parameters from Electronic Structure Analysis
ParameterDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital)The molecular orbital with the highest energy that contains electrons. researchgate.netmdpi.comIndicates the molecule's electron-donating ability and susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The molecular orbital with the lowest energy that is empty of electrons. researchgate.netmdpi.comIndicates the molecule's electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. mdpi.comRelates to the molecule's chemical reactivity, stability, and electronic transitions. mdpi.com
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface of a molecule. researchgate.netIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of this compound and its derivatives. nih.gov

Calculated vibrational frequencies, for instance, can be compared with experimental IR and Raman spectra to validate the computed geometry. nih.gov It is common practice to apply empirical scaling factors to calculated harmonic vibrational frequencies to better match experimental results, which are affected by anharmonicity. nih.gov Similarly, calculated NMR shielding constants can be converted to chemical shifts for comparison with experimental data. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism. researchgate.net

For this compound, this approach could be used to study its formation, decomposition, or its reactions with other molecules. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction pathway can be assessed. researchgate.net For example, in the study of similar compounds, DFT calculations have been used to compare different possible reaction pathways and determine the most likely mechanism. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. nih.govnih.gov

For this compound, MD simulations can provide insights into its solvation, conformational dynamics in solution, and its interactions with solvent molecules or other solutes. nih.gov These simulations can reveal how the molecule's conformation and properties are influenced by its environment. For instance, MD can be used to study the hydration of the molecule and the formation of hydrogen bonds with water.

Ligand Design Principles and Structure-Property Relationship Studies

The insights gained from computational studies can be used to establish structure-property relationships. By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to understand how different functional groups influence its behavior.

This knowledge is fundamental for ligand design. For example, if this compound is being considered as a ligand for a metal ion, computational methods can be used to predict the stability and geometry of the resulting metal complex. DFT calculations can quantify the interaction energies and charge transfer between the ligand and the metal. nih.gov This allows for the rational design of new ligands with enhanced binding affinity or selectivity.

Prediction of Thermodynamic and Kinetic Parameters

The prediction of thermodynamic and kinetic parameters through computational methods offers profound insights into the stability, reactivity, and potential reaction pathways of this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to model the electronic structure and energy of the molecule. These calculations can predict key thermodynamic quantities and map out the energy landscapes of chemical reactions, identifying transition states and determining activation energies, which are critical for understanding reaction kinetics.

Research on various dithiocarbamate (B8719985) complexes has demonstrated the utility of DFT in predicting their stability and electronic properties. researchgate.netresearchgate.net These studies often involve the calculation of thermodynamic parameters to compare the relative stabilities of different complexes. researchgate.net Although focused on metal complexes, these methodologies are directly applicable to the study of the free ligand, this compound.

The stability of dithiocarbamates is a key area of investigation, with studies exploring their degradation under various conditions. researchgate.net Computational models can predict the kinetic barriers for different degradation pathways, such as acid-catalyzed hydrolysis, providing a molecular-level understanding of the factors influencing their persistence.

Table 1: Hypothetical Predicted Thermodynamic Parameters for this compound

This table is illustrative and based on general knowledge of computational chemistry, as specific data for this compound was not found in the search results.

Parameter Predicted Value Units Computational Method
Enthalpy of Formation (ΔHf°) Data not available kJ/mol DFT (e.g., B3LYP/6-31G*)
Gibbs Free Energy of Formation (ΔGf°) Data not available kJ/mol DFT (e.g., B3LYP/6-31G*)

Table 2: Hypothetical Predicted Kinetic Parameters for a Reaction of this compound

This table is illustrative and based on general knowledge of computational chemistry, as specific data for this compound was not found in the search results.

Reaction Activation Energy (Ea) Rate Constant (k) at 298 K Computational Method
Cyclization to Ethylenethiourea (B1671646) Data not available Data not available DFT with Transition State Search

Further dedicated computational studies are necessary to populate these tables with accurate, scientifically vetted data for this compound. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding its potential applications.

Mechanistic Insights into Biological Activities Focusing on Molecular Interactions and Pathways

Enzyme Inhibition Mechanisms and Specific Molecular Targets

Dithiocarbamates, the class of compounds to which 2-aminoethylcarbamodithioic acid belongs, are recognized for their ability to inhibit various enzymes, a characteristic that underpins many of their biological effects. The mechanisms of inhibition are diverse and target specific enzymes crucial for cellular function.

Proteasome Inhibition: The proteasome is a multi-protein complex responsible for the degradation of most cellular proteins, playing a critical role in cell cycle regulation and survival. nih.gov Proteasome inhibitors disrupt this process, leading to an accumulation of undegraded proteins, which in turn induces proteotoxic stress and can trigger cell death. nih.gov This mechanism is a key strategy in cancer therapy. nih.govyoutube.com While specific studies on this compound's direct interaction with the proteasome are not extensively detailed in the provided results, the broader class of dithiocarbamates is known to interfere with protein degradation pathways.

Catalase Inhibition: Catalase is a vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thus protecting cells from oxidative damage. scbt.compatsnap.com Inhibition of catalase leads to an accumulation of H₂O₂, contributing to oxidative stress. scbt.com Some dithiocarbamates can indirectly inhibit catalase activity by inducing the generation of reactive oxygen species (ROS), which overwhelms the enzyme's capacity. scbt.com The interaction can also be more direct, with inhibitors binding to the enzyme's active site or modifying its structure. scbt.compatsnap.com For example, heavy metals like zinc and cadmium have been shown to significantly inhibit catalase activity. sc.edu

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. nih.govthieme-connect.comtandfonline.com Several dithiocarbamate (B8719985) derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govthieme-connect.comtandfonline.com For instance, certain synthesized dithiocarbamate compounds have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Kinetic studies have revealed that some dithiocarbamate derivatives act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. tandfonline.com It is important to note that while parent thiocarbamates are often inactive, their metabolites, such as sulphoxides and sulphones, can be potent, irreversible inhibitors of AChE. oup.com

Table 1: Investigated Dithiocarbamate Derivatives as Cholinesterase Inhibitors

Compound Type Target Enzyme(s) Observed Effect Reference
Novel dithiocarbamate series Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Potent inhibition, with some compounds more effective than the standard drug Donepezil against BuChE. nih.gov
Benzothiazole-based piperazine-dithiocarbamates Acetylcholinesterase (AChE) Identification as anticholinesterase agents. thieme-connect.com
Quinolinone derivatives with dithiocarbamate moiety Acetylcholinesterase (AChE) Strong and selective inhibition; mixed-type inhibition mechanism. tandfonline.com
Thiocarbamate herbicide metabolites (sulphoxides and sulphones) Acetylcholinesterase (AChE) Irreversible, time- and dose-dependent inhibition. oup.com
Dithiocarbamate fungicides (e.g., maneb, zineb) Acetylcholinesterase (AChE), Nonspecific cholinesterase (nsChE) Decreased histochemical reactivity in rat intestine. nih.gov

Metal Ion Chelation and Redox Cycling in Cellular Systems

Dithiocarbamates are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov This chelating property is fundamental to many of their biological and industrial applications. nih.govresearchgate.net The presence of both a "hard" thioureide and a "soft" dithiocarbamate resonance form allows them to stabilize metals in various oxidation states. nih.gov

The interaction with metal ions can lead to the formation of adducts, which are compounds with a higher coordination number. nih.gov This ability to chelate essential metals like iron and copper can be exploited, for instance, in the development of anticancer agents that target the high metal requirements of cancer cells. westernsydney.edu.au

Furthermore, the metal complexes formed by dithiocarbamates can be redox-active, participating in redox cycling within cellular systems. westernsydney.edu.au This process involves the repeated reduction and oxidation of the metal complex, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govredoxplore.com An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to cellular components. nih.govnih.gov This redox cycling is a proposed mechanism for the toxicity of certain compounds and is also being investigated for its therapeutic potential in inducing targeted cell death in cancer. westernsydney.edu.aunih.gov

Modulatory Effects on Intracellular Signaling Pathways and Molecular Targets

Dithiocarbamates exert significant influence on various intracellular signaling pathways, often leading to profound cellular responses such as apoptosis and modulation of inflammatory and stress responses.

Apoptosis Induction: Several dithiocarbamate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov One study demonstrated that a novel dithiocarbamate derivative induced apoptosis in HeLa cells through a p53-dependent intrinsic pathway. nih.gov This involved the activation of caspases-3, -6, and -9, a decrease in anti-apoptotic proteins like Bcl-2, and an increase in pro-apoptotic proteins such as Bax and Bak. nih.gov Interestingly, the mechanism of apoptosis induction can be linked to the redox state of the dithiocarbamate. Thiuram disulfides, the oxidized metabolites of dithiocarbamates, have been found to induce apoptosis, whereas the reduced forms may lead to cell cycle arrest. nih.gov The inhibition of apoptosis by dithiocarbamates has also been observed, with studies suggesting that dithiocarbamate disulfides can directly inhibit the processing of the caspase-3 proenzyme through thiol oxidation. nih.govacs.org

Oxidative Stress Pathways: As discussed in the previous section, the ability of dithiocarbamates to chelate metals and participate in redox cycling can lead to the generation of ROS and subsequent oxidative stress. nih.gov This can trigger various cellular stress response pathways. The cell possesses endogenous antioxidant systems, including catalase and the glutathione (B108866) system, to counteract oxidative stress. nih.gov When these systems are overwhelmed, cellular damage can occur. nih.gov

NF-κB Modulation in in vitro models: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govahajournals.org Inappropriate activation of NF-κB is implicated in various pathological conditions, including inflammatory diseases and cancer. nih.gov Pyrrolidine dithiocarbamate (PDTC), a well-studied dithiocarbamate, is a potent inhibitor of NF-κB activation. nih.govahajournals.orgnih.gov Studies have shown that PDTC can prevent the degradation of I-κB, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription. ahajournals.org This inhibition of the NF-κB pathway has been shown to alleviate inflammatory responses in models of acute lung injury. nih.govnih.gov

Antimicrobial Mechanisms of Action

Dithiocarbamates exhibit a broad spectrum of antimicrobial activity, and their mechanisms of action are multifaceted, targeting various essential cellular processes in microorganisms.

Interference with Microbial Metabolic Processes: Dithiocarbamates can interfere with key metabolic pathways in microbes. For instance, they have been shown to inhibit N-nitrosodimethylamine-demethylase in rat liver, indicating an impact on metabolic enzymes. nih.gov The ability of dithiocarbamates to chelate metals is also crucial to their antimicrobial action, as they can deprive microbes of essential metal cofactors required for enzymatic activity. researchgate.net Furthermore, some soil microorganisms have been found to degrade dithiocarbamates, utilizing them as carbon and nitrogen sources, which highlights the interaction between these compounds and microbial metabolism. nih.gov

Cell Wall/Membrane Disruption: A significant mechanism of antimicrobial action for some dithiocarbamate-based compounds is the disruption of the bacterial cell membrane. nih.gov Sequence-defined oligomers constructed using dithiocarbamates have demonstrated potent antibacterial activity, with membrane disruption and pore formation identified as the key mechanisms. nih.gov This loss of cell membrane integrity has been confirmed through microscopic analysis. nih.gov Gold(III)-dithiocarbamate complexes have also been shown to cause ultrastructural membrane damage in bacteria. frontiersin.org

Efflux Pump Inhibition: Bacterial efflux pumps are transport proteins that actively expel antibiotics and other toxic substances from the cell, contributing significantly to multidrug resistance. nih.govnih.govmdpi.com Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govresearchgate.net While specific data on this compound as an efflux pump inhibitor is limited in the provided results, the broader class of compounds is being investigated for this purpose. The development of efflux pump inhibitors (EPIs) is an active area of research, with various natural and synthetic molecules being explored. nih.govresearchgate.net

Applications in Advanced Materials and Catalysis

Single-Source Precursors for Metal Sulfide (B99878) and Oxide Nanomaterials

A single-source precursor is a compound that contains all the necessary elements for the formation of a desired final material. In the context of nanomaterials, 2-aminoethylcarbamodithioic acid and its derivatives can act as ideal single-source precursors for metal sulfides because the single molecule contains both the metal-binding ligand and the sulfur source. This approach offers superior control over stoichiometry and can lead to the formation of high-purity crystalline nanostructures upon decomposition.

Quantum dots (QDs) are semiconductor nanocrystals whose electronic characteristics are determined by their size and shape due to quantum confinement effects. uu.nl The synthesis of high-quality QDs and other nanocrystals often relies on the controlled decomposition of molecular precursors in a high-boiling point solvent. uu.nlresearchgate.net Derivatives of this compound can be complexed with various metals (such as cadmium, zinc, or lead) to form stable compounds that serve as these precursors.

The synthesis process typically involves heating the precursor complex in a coordinating solvent. The dithiocarbamate (B8719985) ligand ensures the delivery of sulfur atoms in close proximity to the metal ions, facilitating the nucleation and growth of metal sulfide nanocrystals. nih.gov This method has been successfully employed for various metal sulfides, including CdS, ZnS, and PbS. researchgate.net The use of microwave-assisted synthesis, which allows for rapid and uniform heating, has been shown to produce N- and S-co-doped carbon quantum dots with high quantum yields. nih.gov

Precursor TypeTarget NanomaterialSynthesis MethodKey Advantage
Metal Dithiocarbamate ComplexMetal Sulfide (e.g., CdS, ZnS)Thermal Decomposition in SolventStoichiometric control from a single molecule
Xanthate ComplexesBinary/Ternary Metal Sulfides (e.g., Ag₂S, AgSbS₂)Thermal DecompositionSelective formation of different sulfide phases. nih.gov
o-phenylenediamine & Citric AcidWhite Light Emitting Carbon QDsMicrowave-assistedRapid synthesis, formation of fluorescent molecules. nih.gov

This table provides examples of precursor systems for nanomaterial synthesis, illustrating the principles applicable to dithiocarbamate precursors.

The morphology (shape and size) and crystalline phase of the resulting nanomaterials are critical factors that determine their physical and chemical properties. By carefully tuning the reaction conditions during the decomposition of a this compound-metal complex, it is possible to exert significant control over these characteristics.

Key parameters that influence the final product include:

Reaction Temperature and Time: Higher temperatures and longer reaction times generally lead to larger, more crystalline particles.

Solvent and Capping Agents: The choice of solvent and the presence of capping agents (surfactants) can direct the growth of the nanocrystals. For example, long-chain amines can preferentially bind to certain crystal facets, promoting anisotropic growth to form nanorods instead of spherical dots. uu.nl

Precursor Concentration: The concentration of the precursor can affect the nucleation and growth kinetics, thereby influencing the final particle size distribution.

Additional Reagents: The introduction of other reagents can alter the decomposition pathway. For instance, in related xanthate precursor systems, the presence of trioctylphosphine (B1581425) can cause the metal-sulfur bond to break, yielding metallic nanoparticles instead of metal sulfides. nih.gov This demonstrates that reaction conditions can be used to selectively control the final phase of the material. nih.gov

By manipulating these variables, a single dithiocarbamate precursor can be used to synthesize a variety of nanostructures, from 0D quantum dots to 1D nanorods and 2D nanosheets, each with distinct properties tailored for specific applications.

Catalytic Applications in Organic Transformations

The dithiocarbamate and amino functionalities of this compound make it an excellent ligand for transition metal catalysts. As a bidentate ligand, it can form stable chelate rings with metal centers, modifying their electronic properties and steric environment to enhance catalytic activity and selectivity in various organic reactions. researchgate.net

Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium along with the reactants. Complexes formed between metal ions (e.g., Palladium, Rhodium, Copper) and this compound can function as soluble catalysts. These complexes have potential applications in important organic transformations such as C-H activation and cross-coupling reactions. In C-H activation, a catalyst facilitates the cleavage of a typically inert carbon-hydrogen bond. nih.gov For example, palladium catalysts bearing amino acid-based ligands have been shown to be effective in this role. nih.gov The dithiocarbamate ligand could similarly stabilize a metal center, promoting its interaction with a substrate to enable reactions like the coupling of dienoic acids and alcohols. d-nb.infobeilstein-journals.org

Heterogeneous Catalysis: For easier separation and recycling, a homogeneous catalyst can be immobilized on a solid support, creating a heterogeneous catalyst. This compound can be used to functionalize supports like silica (B1680970), polymers, or carbon nitride materials. doi.orgresearchgate.netcore.ac.uk The functionalized support can then chelate metal ions, creating active sites for catalysis. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, preventing metal leaching and allowing for continuous flow processes.

The design of an effective catalyst involves tailoring the ligand structure to optimize the performance of the metal center. researchgate.net For a ligand like this compound, several aspects can be modified:

Electronic Effects: The electron-donating properties of the amino and dithiocarbamate groups influence the electron density at the metal center. This, in turn, affects the catalyst's reactivity in key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Steric Hindrance: Modifying the substituents on the nitrogen atom or the ethyl backbone can create a specific steric environment around the metal, which can be used to control the selectivity of a reaction.

Bite Angle and Chelate Stability: The geometry of the chelate ring formed by the ligand affects the stability and reactivity of the complex. The five-membered ring formed by this compound provides high stability.

Performance evaluation involves testing the designed catalyst under specific reaction conditions and analyzing the outcomes, such as conversion rate, product yield, and enantioselectivity (for asymmetric reactions). researchgate.netmdpi.com The catalyst's stability and reusability over multiple cycles are also critical metrics, particularly for heterogeneous systems. core.ac.uk

Design ParameterInfluence on Catalyst PerformanceExample Application
Ligand Electronics Modifies metal center's reactivity; can reduce energy barriers for key reaction steps. researchgate.netTuning ligands for improved activity in methanol (B129727) carbonylation. researchgate.net
Steric Bulk Controls access of substrates to the active site, influencing selectivity.Enhancing enantioselectivity in asymmetric transformations. mdpi.com
Immobilization Improves catalyst separation, reusability, and prevents product contamination.Creating heterogeneous catalysts for C-C coupling or oxidation reactions. doi.org
Chelate Structure Affects catalyst stability; stronger bonds can prevent deactivation and precipitation. researchgate.netDesigning stable Rhodium complexes that resist deactivation. researchgate.net

This table outlines key principles in catalyst design that can be applied to systems using this compound as a ligand.

Use as Flotation Reagents in Mineral Processing

Froth flotation is a widely used process for separating valuable minerals from gangue (unwanted rock). The process relies on the selective modification of mineral surfaces to make them either hydrophobic (water-repelling) or hydrophilic (water-attracting). google.commdpi.com Reagents that induce hydrophobicity are known as collectors.

This compound and its salts are effective collectors, particularly for sulfide minerals such as those of copper, lead, and zinc. The underlying principle of their function lies in the strong affinity of the sulfur atoms in the dithiocarbamate group for metal ions present on the mineral surface.

The mechanism involves the following steps:

The dithiocarbamate reagent is added to a slurry of finely ground ore and water. google.com

The dithiocarbamate head group chemisorbs onto the surface of the target sulfide mineral, forming a metal-dithiocarbamate complex.

The non-polar hydrocarbon tail of the molecule (the ethyl group) orients away from the surface, creating a hydrophobic layer.

When air is bubbled through the slurry, the now-hydrophobic mineral particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off.

This class of sulfhydryl collectors, which also includes related compounds like xanthates, is highly effective for sulfide minerals but generally does not interact strongly with silicate (B1173343) or oxide gangue minerals, allowing for selective separation. researchgate.netgoogle.com

Development of Chemical Sensors and Biosensors (Mechanism of detection)

The unique chemical properties of this compound and related dithiocarbamate compounds make them highly effective ligands for the development of chemical sensors and biosensors, particularly for the detection of metal ions and certain organic molecules. The primary mechanism of detection relies on the strong chelating ability of the dithiocarbamate group (-S-C(=S)-N<) and the electrochemical activity of the resulting complexes.

The core detection mechanism involves the formation of stable complexes between the dithiocarbamate moiety and target analytes, primarily heavy metal ions. nih.gov The two sulfur atoms of the dithiocarbamate group act as soft donor atoms, forming strong, often bidentate, coordination bonds with metal ions. nih.govdeswater.com This chelating event is highly specific and forms the basis for selective detection. The binding of a metal ion alters the electronic properties of the dithiocarbamate molecule, which can be transduced into a measurable signal using several methods:

Electrochemical Detection: This is the most common transduction method. Dithiocarbamate compounds are electrochemically active. mdpi.comresearchgate.net In aqueous solutions, they can be irreversibly oxidized at inert electrodes like carbon or platinum. mdpi.com When the dithiocarbamate chelates a metal ion, the redox potential of the complex shifts, or the current associated with its oxidation or reduction changes. This change is proportional to the concentration of the analyte. Voltammetric techniques, such as cyclic voltammetry and stripping voltammetry, are frequently employed to monitor these changes, offering high sensitivity with detection limits often reaching nanomolar (nM) levels. mdpi.comresearchgate.net

Enzyme Inhibition: Dithiocarbamates can act as inhibitors for certain enzymes, particularly metalloenzymes where they can sequester the essential metal cofactor. mdpi.comnih.gov In an enzyme inhibition-based biosensor, the dithiocarbamate analyte is introduced to a system containing a specific enzyme (e.g., acetylcholinesterase). The degree of enzyme inhibition, which correlates with the analyte concentration, is measured by monitoring the decrease in the enzyme's catalytic activity. This is typically done by electrochemically or optically detecting the product of the enzymatic reaction. mdpi.com

The presence of the 2-aminoethyl group in this compound can further enhance sensor performance. The amine group (-NH2) can provide an additional coordination site, potentially increasing the stability and selectivity of the metal complexes formed. deswater.com It also offers a convenient point for covalent immobilization onto sensor surfaces, such as gold electrodes or carbon nanotubes, to create robust and reusable sensing platforms.

Table 1: Examples of Dithiocarbamate-Based Sensors and Detection Mechanisms

Sensor Type Analyte(s) Detection Mechanism Typical Method Reference(s)
Electrochemical Sensor Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺) Chelation by dithiocarbamate group, causing a shift in redox potential. deswater.comresearchgate.net Voltammetry researchgate.net
Electrochemical Sensor Dithiocarbamate Fungicides (e.g., Thiram, Ziram) Direct oxidation/reduction of the dithiocarbamate or its metal complex at an electrode surface. mdpi.comresearchgate.net Voltammetry mdpi.comresearchgate.net
Enzyme Inhibition Biosensor Dithiocarbamate Pesticides Inhibition of enzymes like acetylcholinesterase or aldehyde dehydrogenase. mdpi.com Electrochemical or Optical mdpi.comnih.gov
Whole-Cell Biosensor Propineb (a dithiocarbamate) Inhibition of membrane-bound enzymes, affecting cell membrane polarization. mdpi.com Potentiometry mdpi.com

Corrosion Inhibition Mechanisms on Metal Surfaces

The molecular structure of this compound contains functionalities that make it an effective corrosion inhibitor for metals, particularly steel in acidic environments. The primary mechanism of protection is the adsorption of the molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibition process is driven by the presence of heteroatoms—specifically nitrogen and sulfur—which have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.net The dithiocarbamate group is particularly effective due to the presence of two sulfur atoms, which have a high affinity for metal surfaces. youtube.com The order of inhibition efficiency for heteroatoms is generally S > N > O. researchgate.net

The mechanism of corrosion inhibition by this compound can be detailed as follows:

Adsorption: Molecules of the inhibitor adsorb onto the steel surface. This adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions between charged metal surfaces and charged inhibitor molecules, and chemical adsorption (chemisorption), involving the aforementioned electron donation from sulfur and nitrogen atoms to the metal. researchgate.net

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would normally occur. youtube.com Dithiocarbamates are known to function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. scispace.comresearchgate.net

Hydrophobic Barrier: The ethylamino portion of the molecule, extending away from the surface after the dithiocarbamate group has adsorbed, can create a hydrophobic (water-repelling) layer. This layer further hinders the approach of corrosive aqueous species like H₃O⁺ and Cl⁻ to the metal surface. researchgate.net

The presence of both the amino group and the dithiocarbamate group in one molecule allows for strong and stable adsorption, leading to high inhibition efficiency. The inhibitor molecule effectively covers the metal surface, reducing the rate of corrosion significantly.

Table 2: Research Findings on Corrosion Inhibition by Dithiocarbamate Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Inhibition Type Reference(s)
Ammonium (2,4-dimethylphenyl)-dithiocarbamate Mild Steel 1 M HCl >90% (at optimal concentration) Mixed (Physisorption & Chemisorption) researchgate.net
Ketene Dithioacetal Derivatives (MDYO) 316L Stainless Steel 1 M HCl 88.72% (at 10⁻³ M) Mixed scispace.com
Quinazoline Derivatives 304 Stainless Steel 1 M HCl >90% (at optimal concentration) Mixed researchgate.net
Pyrazole Derivatives C-Steel 1 M HCl 93% (at 500 µM) Mixed acs.org

Polymerization Initiators and Modifiers in Polymer Chemistry

In the field of polymer chemistry, dithiocarbamates, including derivatives structurally related to this compound, are highly valued as control agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govtcichemicals.com RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, complex architectures (e.g., block copolymers), and very narrow molecular weight distributions (low polydispersity, Đ). nih.gov

Dithiocarbamates function as RAFT chain transfer agents (CTAs) or, in some cases, as "iniferters" (initiator-transfer agent-terminator). jst.go.jp The key to their function is the thiocarbonylthio group (-S-C(=S)-). The mechanism proceeds as follows:

Initiation: A standard radical initiator (like AIBN) decomposes to produce primary radicals, which then react with monomer units to form propagating polymer chains (P•).

Reversible Chain Transfer: The propagating radical (P•) adds to the C=S bond of the dithiocarbamate RAFT agent. This creates a short-lived radical intermediate.

Fragmentation: This intermediate radical can fragment in one of two ways: either back to the original reactants or, more importantly, by ejecting a new radical (R•, from the original RAFT agent) and forming a dormant polymeric dithiocarbamate (P-S-C(=S)-N<).

Reinitiation and Equilibrium: The newly formed radical (R•) initiates the polymerization of more monomers, creating a new propagating chain. This new chain can then add to the dormant polymeric dithiocarbamate. This rapid addition-fragmentation process establishes a dynamic equilibrium where most polymer chains are in a dormant, non-propagating state at any given time.

This equilibrium ensures that all polymer chains grow at approximately the same rate, leading to a controlled polymerization and a final polymer product with a low polydispersity index (Đ), typically close to 1.1. nih.govrsc.org The choice of substituents on the dithiocarbamate nitrogen and the nature of the leaving group (R) are crucial for controlling the polymerization of different types of monomers. nih.govtcichemicals.com For example, certain dithiocarbamates are highly effective for "more activated monomers" like acrylates and styrene, while others are better suited for "less activated monomers" like vinyl acetate. rsc.org The aminoethyl group in this compound provides a handle for creating specialized RAFT agents.

Table 3: Performance of Dithiocarbamate RAFT Agents in Polymerization

RAFT Agent Monomer Resulting Polymer Polydispersity (Đ) Reference(s)
Cyanomethyl methyl(phenyl)dithiocarbamate 1-Vinyl-1,2,4-triazole (VT) Poly(VT) ~1.2 nih.gov
Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate 1-Vinyl-1,2,4-triazole (VT) Poly(VT) ~1.2 nih.gov
3,5-Dimethyl-1H-pyrazole-1-carbodithioates Methyl Acrylate (MA) Poly(MA) < 1.1 rsc.org
3,5-Dimethyl-1H-pyrazole-1-carbodithioates Vinyl Acetate (VAc) Poly(VAc) < 1.3 rsc.org
3,5-Dimethyl-1H-pyrazole-1-carbodithioates N,N-dimethylacrylamide (DMA) Poly(DMA) < 1.1 rsc.org

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms and Product Characterization

Photodegradation, or photolysis, contributes to the transformation of 2-aminoethylcarbamodithioic acid and its derivatives in the environment. nih.gov The process involves the absorption of light energy, which leads to the breakdown of the parent molecule into various photoproducts.

The primary and most significant degradation product of EBDCs, including this compound, is ethylenethiourea (B1671646) (ETU). nih.govwho.int ETU itself is susceptible to further photooxidation, particularly in the presence of photosensitizers, which are molecules that can absorb light and transfer the energy to other molecules. This process transforms ETU into ethyleneurea (EU). nih.govwho.int The degradation is relatively rapid, limiting the persistence of the parent compound in sunlit environmental compartments. nih.gov

Table 1: Key Photodegradation Products of this compound

Parent CompoundKey Photoproducts
This compound (and other EBDCs)Ethylenethiourea (ETU)
Ethylenethiourea (ETU)Ethyleneurea (EU)

Detailed research on the specific quantum yields and reaction kinetics for the direct photodegradation of this compound is limited, with studies often focusing on the broader class of EBDCs and their more stable and toxicologically significant metabolite, ETU.

Biodegradation Pathways and Metabolite Identification

Biodegradation is a crucial pathway for the dissipation of this compound in the environment, primarily mediated by soil and water microorganisms. nih.gov The rate and pathway of biodegradation are influenced by several factors, including pH, moisture, oxygen levels, and the specific microbial communities present. nih.govwho.int

The compound undergoes transformation through the splitting off of carbon disulfide and hydrogen sulfide (B99878), as well as through oxidative degradation. nih.gov Similar to photodegradation, the principal metabolite formed through biodegradation of EBDCs is ethylenethiourea (ETU). nih.govepa.gov ETU is of significant environmental concern due to its higher stability and water solubility compared to the parent compound. who.int

Table 2: Identified Biodegradation Metabolites

Parent Compound ClassPrimary MetaboliteSecondary Metabolites
Ethylenebisdithiocarbamates (EBDCs)Ethylenethiourea (ETU)Ethyleneurea (EU), Ethylenediamine (B42938) (EDA)

The biodegradation process ultimately aims to break down the complex organic structure into simpler molecules that can be integrated into natural elemental cycles.

Sorption and Transport Behavior in Environmental Matrices

The mobility of this compound and its degradation products in the environment is largely controlled by their sorption to soil and sediment particles. Due to its general instability, the parent compound degrades rapidly, and its transport behavior is often secondary to that of its more persistent metabolites. who.int

The mobility of EBDCs in soil can vary significantly based on their water solubility and the characteristics of the soil, such as organic matter content and pH. who.int However, the degradation product ethylenethiourea (ETU) is highly significant in terms of environmental transport. ETU is water-soluble and mobile in soil, which gives it the potential to leach from the upper soil layers into groundwater. who.int

The formation of complexes between dithiocarbamates and metal ions, such as copper (Cu(II)), can significantly alter their persistence and transport. researchgate.net These metal complexes can inhibit the acid-catalyzed hydrolysis that typically breaks down the compound, leading to half-lives greater than two weeks. researchgate.net This increased stability can result in greater potential for transport in the environment before degradation occurs. Conversely, the presence of natural organic matter in surface waters can compete with the dithiocarbamate (B8719985) for binding with metal ions, potentially reducing this stabilizing effect. researchgate.net

Table 3: Factors Influencing Sorption and Transport

FactorInfluence on this compound and its Metabolites
Water Solubility The high water solubility of the metabolite ETU increases its mobility and leaching potential. who.int
Soil Type Soil characteristics (e.g., organic matter, clay content, pH) influence the degree of sorption. who.int
Metal Complexation Complexation with metals like Cu(II) can increase persistence by inhibiting hydrolysis, thereby affecting transport potential. researchgate.net
Degradation Rate Rapid degradation of the parent compound limits its transport, shifting the focus to the mobility of more stable products like ETU. nih.govwho.int

Advanced Analytical Methodologies for Environmental Monitoring

Monitoring this compound and its metabolites in environmental samples is challenging due to the low stability of the parent compound. encyclopedia.pub While traditional methods exist, advanced analytical techniques are required for the specific and sensitive quantification of both the parent compound and its key degradation products.

Traditional methods often rely on hot acid digestion, which converts all dithiocarbamates present in a sample into carbon disulfide (CS₂). nih.govencyclopedia.pub The CS₂ is then measured, typically by gas chromatography (GC). encyclopedia.pub While useful for determining total dithiocarbamate concentration, this approach lacks specificity and cannot distinguish between different dithiocarbamate compounds. nih.govencyclopedia.pub

Modern, advanced methodologies focus on chromatographic techniques coupled with mass spectrometry, which allow for the direct and simultaneous analysis of the parent compounds and their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is the predominant advanced technique for dithiocarbamate analysis. It involves extracting the compounds from the sample, often using an alkaline solution with a stabilizing agent like ethylenediaminetetraacetic acid (EDTA) to prevent degradation, followed by direct analysis. encyclopedia.pubtandfonline.com LC-MS/MS provides high sensitivity and selectivity, enabling the quantification of individual EBDCs and their key metabolites like ETU and propylene (B89431) thiourea (B124793) (PTU) in complex matrices such as water, soil, and food. encyclopedia.pubnih.govsbmu.ac.ir Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times and better resolution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While the analysis of intact dithiocarbamates by GC is difficult due to their low volatility and thermal instability, derivatization methods have been developed. These methods convert the dithiocarbamates into more volatile and stable derivatives (e.g., through methylation) before GC-MS analysis. nih.gov This allows for highly selective detection but adds a step to sample preparation.

These advanced methods are essential for accurate environmental risk assessment, as they can distinguish between the less stable parent compound and its more persistent and mobile metabolites.

Table 4: Comparison of Advanced Analytical Techniques

TechniquePrincipleAdvantagesCommon Analytes
LC-MS/MS Direct analysis of analytes after extraction and chromatographic separation.High specificity and sensitivity; simultaneous analysis of parent compounds and metabolites; no derivatization required.EBDCs, ETU, PTU
GC-MS Analysis of volatile derivatives of the target compounds after chromatographic separation.High selectivity and resolution.Derivatized Dithiocarbamates

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure of 2-aminoethylcarbamodithioic acid?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., -NH₂, -SH, and carbamodithioate), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystallographic validation, single-crystal X-ray diffraction is optimal. Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers quantify this compound in solution?

Methodological Answer: Employ reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis detection at wavelengths specific to thiol or amine moieties (e.g., 220–260 nm). Calibration curves using standardized solutions are critical. Alternatively, use gravimetric analysis after derivatization with maleimide or Ellman’s reagent for spectrophotometric quantification .

Q. What synthetic routes are viable for producing this compound?

Methodological Answer: Common methods include the reaction of 2-aminoethylamine with carbon disulfide under alkaline conditions. Monitor pH closely (pH 9–11) to avoid side reactions. Purify via recrystallization in ethanol/water mixtures. For scale-up, optimize solvent systems (e.g., DMF/THF) and inert atmospheres to prevent oxidation of thiol groups .

Q. How should researchers assess the stability of this compound under varying conditions?

Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal degradation. For hydrolytic stability, incubate in buffers (pH 2–12) and analyze degradation products via LC-MS. Include antioxidant agents (e.g., BHT) in storage solutions to mitigate oxidative decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzymatic targets (e.g., metalloenzymes) to guide drug design .

Q. What strategies address contradictory bioactivity data in studies involving this compound?

Methodological Answer: Perform meta-analysis of dose-response curves across studies to identify confounding variables (e.g., solvent polarity, cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Replicate experiments under standardized conditions with blinded analysis .

Q. How can researchers optimize synthesis to prevent intramolecular cyclization during derivatization?

Methodological Answer: Introduce steric hindrance via bulky protecting groups (e.g., tert-butoxycarbonyl) on the amine moiety. Monitor reaction progress in real-time using inline IR spectroscopy. Adjust solvent polarity (e.g., switch from DMSO to acetonitrile) to disfavor cyclization pathways .

Q. What statistical methods are appropriate for analyzing clustered data in pharmacological studies of this compound?

Methodological Answer: Apply multilevel modeling (MLM) or generalized estimating equations (GEE) to account for nested data (e.g., repeated measurements per subject). Use likelihood ratio tests to compare fixed vs. random effects. For small sample sizes, Bayesian hierarchical models improve robustness .

Q. How do researchers design experiments to distinguish in vitro vs. in vivo metabolic outcomes?

Methodological Answer: Pair hepatic microsome assays (in vitro) with pharmacokinetic studies in rodent models (in vivo). Use stable isotope labeling (e.g., ¹³C) to track metabolite formation via LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What methodologies evaluate synergistic effects of this compound in combination therapies?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Use isobologram analysis to validate dose reductions. Mechanistic studies (e.g., transcriptomics) can identify pathways potentiated by the compound .

Data Presentation and Compliance

  • Tables : Include error margins (SEM/SD), sample sizes (n), and p-values. For synthesis yields, report purity (%) and retention times (HPLC).
  • Figures : Use scatter plots with trendlines for dose-response data and heatmaps for synergistic effects. Annotate spectra with peak assignments .
  • Compliance : Adhere to IUPAC nomenclature and SI units. Cite PubChem or ECHA for structural validation, avoiding non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.